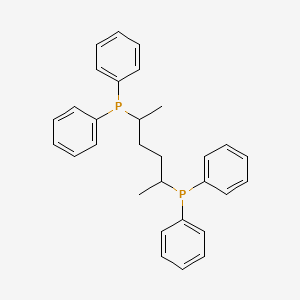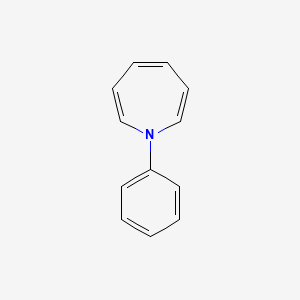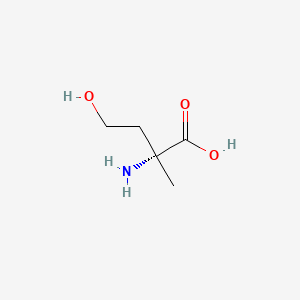![molecular formula C18H24O2 B13829661 (3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure It is a steroid derivative, characterized by its cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Methylation: Addition of a methyl group at the 13-position.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale organic synthesis techniques. These methods often involve the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of (3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. It is known to be converted intracellularly into active androgens and/or estrogens, which then exert their effects by binding to hormone receptors and modulating gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,8S,9S,10R,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl .
- (3S,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol .
Uniqueness
What sets (3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H24O2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12-,15+,16-,18-/m0/s1 |
Clave InChI |
QDFACJJKOZIYTJ-AWOKKLPBSA-N |
SMILES isomérico |
C[C@]12CCC3=C4CC[C@@H](C=C4CC[C@H]3[C@@H]1CCC2=O)O |
SMILES canónico |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


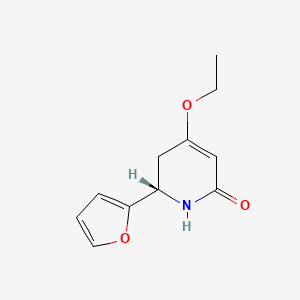
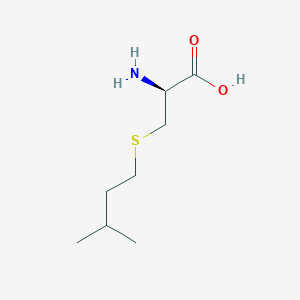
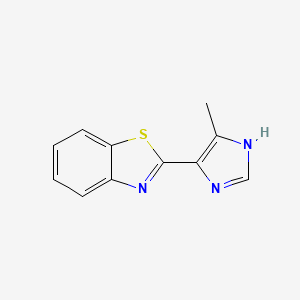
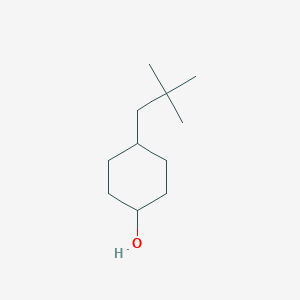
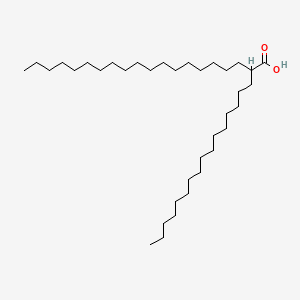
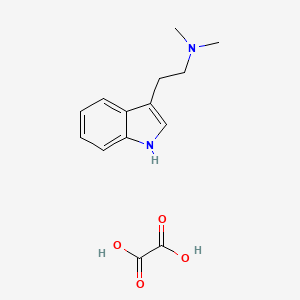
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)

![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
